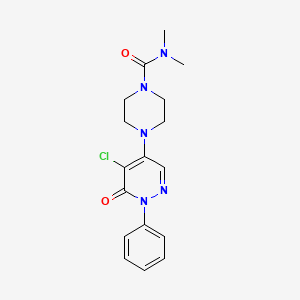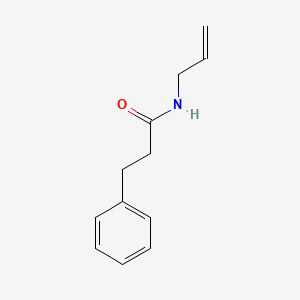
1-(Benzyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol, also known as BZP-OH, is a chemical compound that belongs to the family of piperidine derivatives. It is a synthetic compound that has been used in scientific research for various purposes.
Mécanisme D'action
1-(Benzyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol is a potent inhibitor of the reuptake of dopamine and norepinephrine. It acts by binding to the transporters that are responsible for the reuptake of these neurotransmitters, thereby preventing their reuptake and increasing their levels in the brain. This leads to an increase in the activity of these neurotransmitters and produces a stimulant effect.
Biochemical and Physiological Effects:
1-(Benzyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol produces a range of biochemical and physiological effects in the body. It increases the levels of dopamine and norepinephrine in the brain, which leads to increased activity in the central nervous system. This produces a stimulant effect, which can lead to increased alertness, energy, and euphoria. 1-(Benzyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol also increases heart rate, blood pressure, and body temperature, which can have adverse effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Benzyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for research purposes. It is also a potent inhibitor of dopamine and norepinephrine reuptake, which makes it a useful tool for studying the function of these neurotransmitters in the brain. However, 1-(Benzyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol also has some limitations for lab experiments. It produces a range of physiological effects that can be difficult to control, which can make it challenging to use in certain types of experiments.
Orientations Futures
There are several future directions for research on 1-(Benzyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol. One area of research could be to investigate its potential use as a drug for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research could be to further investigate its mechanism of action and its effects on neurotransmitter receptors in the brain. Additionally, future research could focus on developing new analogs of 1-(Benzyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol that have improved potency and selectivity for dopamine and norepinephrine reuptake inhibition.
Méthodes De Synthèse
The synthesis of 1-(Benzyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol involves the reaction of 1-(benzyloxy)-3-chloropropane with 2-methylpiperidine in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as ethanol or methanol. After the reaction is complete, the product is purified by column chromatography to obtain pure 1-(Benzyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol.
Applications De Recherche Scientifique
1-(Benzyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol has been used in scientific research for various purposes. It has been studied for its potential use as a drug for the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. 1-(Benzyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol has also been studied for its potential use as a tool for studying the function of neurotransmitter receptors in the brain.
Propriétés
IUPAC Name |
1-(2-methylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-14-7-5-6-10-17(14)11-16(18)13-19-12-15-8-3-2-4-9-15/h2-4,8-9,14,16,18H,5-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFVXIYMUUKFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[benzyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546491.png)
![N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide](/img/structure/B7546503.png)

![N-[(2S)-2-hydroxypropyl]-N'-phenylurea](/img/structure/B7546522.png)
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate](/img/structure/B7546527.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide](/img/structure/B7546530.png)

![4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine](/img/structure/B7546539.png)

![3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7546578.png)
![6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7546588.png)
![4-[(2',5'-Dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7546590.png)
